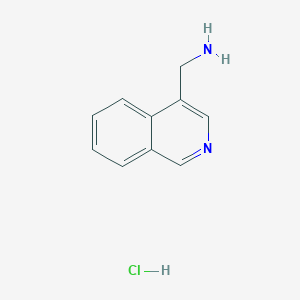

Isoquinolin-4-ylmethanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H11ClN2 |

|---|---|

Molecular Weight |

194.66 g/mol |

IUPAC Name |

isoquinolin-4-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5,11H2;1H |

InChI Key |

ARJNQMVFHAOXQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isoquinolin 4 Ylmethanamine Hydrochloride and Analogues

Classical Approaches to the Isoquinoline (B145761) Core

Traditional methods for isoquinoline synthesis have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, provide reliable pathways to the isoquinoline framework, although they sometimes require harsh reaction conditions. Novel synthetic methodologies are now often preferred over these traditional procedures. nih.gov

Bischler-Napieralski Reaction and its Derivatives

The Bischler-Napieralski reaction, discovered in 1893, is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides through intramolecular electrophilic aromatic substitution. wikipedia.orgjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.org This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions. wikipedia.orgjk-sci.com

The reaction mechanism is believed to proceed through one of two pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a more commonly accepted nitrilium ion intermediate. wikipedia.orgresearchgate.net The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate facilitates the cyclization. jk-sci.com For substrates lacking such activating groups, more forceful conditions, such as refluxing in phosphorus oxychloride (POCl₃) with phosphorus pentoxide (P₂O₅), are often necessary. jk-sci.com

Common dehydrating agents and catalysts include:

Phosphorus oxychloride (POCl₃) wikipedia.org

Phosphorus pentoxide (P₂O₅) wikipedia.org

Polyphosphoric acid (PPA) wikipedia.org

Triflic anhydride (B1165640) (Tf₂O) wikipedia.org

A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives. jk-sci.com The Bischler-Napieralski reaction has been widely applied in the total synthesis of isoquinoline alkaloids and other natural products. eurekaselect.com

| Reaction | Starting Material | Key Reagents | Product |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |

Pictet-Spengler Reaction and its Stereoselective Variants

First reported in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgnih.govyoutube.com This reaction is considered a special case of the Mannich reaction. wikipedia.org

The reaction is initiated by the formation of a Schiff base from the amine and the carbonyl compound. Subsequent protonation of the Schiff base generates an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the cyclized product. wikipedia.orgjk-sci.com The reaction is generally favored by electron-rich aromatic rings, such as phenols or indoles. wikipedia.org For less nucleophilic aromatic systems, harsher conditions like higher temperatures and strong acids are required. wikipedia.org

The Pictet-Spengler reaction has been extensively developed to control stereochemistry, leading to stereoselective variants that are crucial in the synthesis of chiral isoquinoline alkaloids. arkat-usa.org Asymmetric induction can be achieved by using a chiral β-arylethylamine or a chiral carbonyl compound. The development of catalytic asymmetric Pictet-Spengler reactions has further expanded the utility of this methodology. jk-sci.com

| Reaction | Starting Materials | Catalyst | Product |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Protic or Lewis Acid | Tetrahydroisoquinoline |

Pomeranz-Fritsch Cyclization and Modifications

The Pomeranz-Fritsch reaction, independently described by Cäsar Pomeranz and Paul Fritsch in 1893, is an acid-catalyzed synthesis of isoquinolines from benzalaminoacetals. thermofisher.comwikipedia.org These starting materials are typically formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com The reaction involves an acid-promoted cyclization and subsequent aromatization through the elimination of alcohol molecules. wikipedia.org

Several modifications of the Pomeranz-Fritsch reaction have been developed to improve its scope and efficiency. Notable modifications include:

The Schlittler-Müller modification: This variant utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal to produce C1-substituted isoquinolines. thermofisher.comnih.gov

The Bobbitt modification: In this approach, the intermediate Schiff base is hydrogenated before the acid-catalyzed cyclization, leading to the formation of tetrahydroisoquinolines. thermofisher.comacs.org

More recent modifications have focused on employing milder reaction conditions. For instance, the use of trimethylsilyl (B98337) triflate (TMSOTf) and an amine base has been shown to activate the dimethylacetals required for the cyclization under conditions mild enough to allow for the preparation of otherwise unstable 1,2-dihydroisoquinolines. nih.gov

| Reaction | Starting Materials | Key Feature | Product |

| Pomeranz-Fritsch | Benzalaminoacetal | Acid-catalyzed cyclization | Isoquinoline |

| Schlittler-Müller | Substituted benzylamine, Glyoxal hemiacetal | Forms C1-substituted isoquinolines | C1-substituted isoquinoline |

| Bobbitt | Benzalaminoacetal | Hydrogenation before cyclization | Tetrahydroisoquinoline |

Contemporary Synthetic Strategies for Isoquinoline Functionalization

Modern synthetic chemistry has introduced a range of innovative strategies for the construction and functionalization of the isoquinoline nucleus, often providing advantages in terms of efficiency, diversity, and stereocontrol over classical methods.

Multicomponent Reactions (MCRs) for Isoquinoline Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, have emerged as powerful tools for the rapid generation of molecular complexity. beilstein-journals.orgnih.gov Several MCRs have been adapted for the synthesis of diverse isoquinoline scaffolds.

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been employed in isoquinoline synthesis. nih.govnih.gov These reactions can be combined with classical cyclization strategies in a sequential manner. For instance, the Ugi reaction can be used to assemble a complex acyclic intermediate, which then undergoes a post-condensation cyclization, such as a Pomeranz-Fritsch reaction, to afford highly substituted isoquinoline derivatives. nih.govacs.org This approach allows for the introduction of multiple points of diversity in the final molecule.

Another notable MCR is the Groebke–Blackburn–Bienaymé (GBB) reaction . This reaction has been utilized in a sequence involving N-acylation and subsequent intramolecular Diels-Alder reaction to construct imidazopyridine-fused isoquinolinones, demonstrating the power of MCRs in building complex heterocyclic systems. beilstein-journals.orgbeilstein-journals.org

| Multicomponent Reaction | Key Reactants | Application in Isoquinoline Synthesis |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Formation of acyclic precursors for subsequent cyclization (e.g., Pomeranz-Fritsch) to form diverse isoquinolines. nih.govacs.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Similar to the Ugi reaction, used to generate intermediates for the synthesis of isoquinoline derivatives. researchgate.net |

| Groebke–Blackburn–Bienaymé (GBB) | Aldehyde, Amine, Isocyanide | Used in reaction sequences to create fused isoquinoline systems like imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org |

Asymmetric Synthesis and Enantioselective Approaches to Isoquinoline Frameworks

The development of asymmetric and enantioselective methods for the synthesis of isoquinolines is of paramount importance, given that many biologically active isoquinoline alkaloids are chiral. nih.govresearchgate.net These strategies aim to control the stereochemistry at one or more chiral centers within the isoquinoline framework.

Several approaches have been successfully implemented:

Catalytic Asymmetric Synthesis: This involves the use of chiral catalysts to induce enantioselectivity. For example, chiral Brønsted acids have been used to catalyze redox cyclization reactions to produce chiral isoquinolinonaphthyridines with good to high enantiomeric excess. rsc.org Similarly, a combination of chiral phosphine (B1218219) and gold catalysts has been employed in a one-pot asymmetric relay catalysis for the highly enantioselective synthesis of dihydroisoquinoline derivatives. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. This strategy has been applied in diastereoselective versions of classical reactions.

Enantioselective Reduction: Prochiral 3,4-dihydroisoquinolines, often synthesized via the Bischler-Napieralski reaction, can be enantioselectively reduced to chiral tetrahydroisoquinolines using chiral reducing agents or catalytic hydrogenation with chiral ligands, such as those based on BINAP-ruthenium(II) complexes. clockss.orgacs.org

1,3-Dipolar Cycloaddition: Chiral primary amine-catalyzed enantioselective [3 + 2] 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with allyl alkyl ketones has been developed to construct tetrahydroisoquinoline derivatives with high diastereoselectivity and enantioselectivity. mdpi.com

These modern asymmetric strategies have significantly advanced the ability to synthesize enantiomerically pure isoquinoline-based compounds for various applications. researchgate.net

Transition-Metal-Catalyzed C-H Functionalization for Direct Derivatization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and efficient strategy in organic synthesis, allowing for the derivatization of heterocyclic compounds like isoquinoline without the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis is central to these transformations, enabling the selective activation of otherwise inert C-H bonds. acs.org For the isoquinoline scaffold, catalysts based on rhodium, palladium, ruthenium, and cobalt have been extensively utilized to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.orgmdpi.com

These reactions often employ a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby controlling the regioselectivity of the functionalization. acs.org For instance, Rh(III)-catalyzed C-H activation has been used for the synthesis of highly substituted isoquinolines by directing the catalyst to the ortho C-H bond. acs.org Similarly, palladium catalysts are widely used in C-H functionalization reactions, including direct arylation and olefination, to modify the isoquinoline core. organic-chemistry.org These methods provide a step-economic approach to building molecular complexity and accessing a diverse range of isoquinoline analogues. acs.org

Below is a table summarizing key transition metals and their applications in the C-H functionalization of isoquinolines and related N-heterocycles.

| Catalyst Family | Typical Reaction | Description |

| Rhodium (Rh) | C-H/N-H Annulation | Rh(III) catalysts can facilitate the coupling of benzimidates with various partners to construct the isoquinoline core through a C-H activation strategy. researchgate.net |

| Palladium (Pd) | C-H Olefination/Arylation | Palladium(II) catalysts are effective in creating C-C bonds by coupling isoquinolines with alkenes or aryl halides, often at specific positions like C1. |

| Ruthenium (Ru) | C-H Annulation | Ru(II) catalysts have been used for the synthesis of isoquinolines from primary benzylamines and sulfoxonium ylides, utilizing the amine as a directing group. organic-chemistry.org |

| Cobalt (Co) | C-H Alkylation | Cobalt complexes can catalyze the alkylation of C(sp³)–H bonds in methyl-substituted heteroarenes, including quinolines, which are structurally related to isoquinolines. mdpi.com |

Specific Synthetic Routes to Isoquinolin-4-ylmethanamine (B1590660) Hydrochloride

The synthesis of the specific target compound, isoquinolin-4-ylmethanamine hydrochloride, involves a multi-step process that focuses on the precise introduction of the aminomethyl moiety at the C4 position of the isoquinoline ring, followed by conversion to its hydrochloride salt. organic-chemistry.org

Introducing a functional group at the C4 position of isoquinoline often requires a precursor that can be readily converted to the desired moiety. A common and effective starting material for this purpose is 4-bromoisoquinoline (B23445). nih.govprepchem.com The synthesis of this key intermediate can be achieved by the direct bromination of isoquinoline hydrochloride at high temperatures. prepchem.com

Once 4-bromoisoquinoline is obtained, a plausible and widely used synthetic sequence to introduce the aminomethyl group (-CH₂NH₂) involves two main steps:

Cyanation: The bromo group at the C4 position can be substituted with a cyano (nitrile) group (-CN) via a transition-metal-catalyzed cross-coupling reaction. The Heck reaction, a palladium-catalyzed process, is a well-established method for creating C-C bonds at the C4 position of isoquinoline. nih.gov A related palladium-catalyzed cyanation reaction can be employed to convert 4-bromoisoquinoline into 4-cyanoisoquinoline.

Reduction: The nitrile group of 4-cyanoisoquinoline serves as a direct precursor to the aminomethyl group. This transformation is typically achieved through chemical reduction. Potent reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere can effectively reduce the nitrile to the primary amine, yielding isoquinolin-4-ylmethanamine.

This stepwise approach provides a reliable pathway to the target amine by leveraging established functional group interconversions on the isoquinoline core.

Isoquinoline and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom, with a pKa of 5.14 for the parent compound. wikipedia.org This basicity allows them to readily react with strong acids to form stable salts. wikipedia.orgiust.ac.ir

The final step in the synthesis is the formation of the hydrochloride salt. This is typically accomplished by treating the free base, isoquinolin-4-ylmethanamine, with hydrochloric acid (HCl). The reaction is a straightforward acid-base neutralization, where the nitrogen atom of the aminomethyl group and/or the isoquinoline ring nitrogen is protonated by the acid to form the corresponding ammonium (B1175870) chloride salt. This process often improves the compound's crystallinity, stability, and aqueous solubility. nih.gov

The resulting this compound is then rigorously characterized to confirm its structure and purity. A combination of analytical techniques is employed for this purpose.

| Analytical Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). nih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound by separating it from any potential impurities or starting materials. |

| Melting Point Analysis | A sharp melting point range is indicative of a pure crystalline solid, a common physical characteristic used for identification. |

These characterization methods are essential to verify the successful synthesis and isolation of the target hydrochloride derivative. bldpharm.com

Chemical Reactivity and Derivatization of Isoquinolin 4 Ylmethanamine Hydrochloride

Aminomethyl Group Reactivity

The exocyclic aminomethyl group (-CH₂NH₂) is a key site for derivatization. As a primary amine, its reactivity is dominated by the nucleophilic character of the nitrogen atom's lone pair of electrons.

Nucleophilic Transformations

The nitrogen atom of the aminomethyl group readily participates in nucleophilic substitution and addition reactions with a variety of electrophiles. For instance, it can be alkylated by reacting with alkyl halides. This reaction proceeds via a standard Sₙ2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Depending on the stoichiometry, this can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Amide and Imine Formation

The primary amine functionality is readily converted into amides and imines, which are fundamental transformations in organic synthesis.

Amide Formation: Amides are typically synthesized by reacting the amine with carboxylic acid derivatives, most commonly acyl chlorides or carboxylic acids activated with coupling agents. The reaction with an acyl chloride is a robust and often high-yielding method where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion. chemguide.co.ukchemguide.co.ukdocbrown.info A base is typically required to neutralize the hydrochloric acid byproduct. chemguide.co.uk Alternatively, direct condensation with a carboxylic acid can be achieved using coupling reagents like carbodiimides (e.g., EDC) often in the presence of additives such as HOBt and a base like DMAP. organic-chemistry.org

| Amide Synthesis Method | Electrophile | Reagents/Conditions | Product Type |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), Triethylamine), Aprotic Solvent | N-(isoquinolin-4-ylmethyl)amide |

| Peptide Coupling | Carboxylic Acid (R-COOH) | EDC, HOBt, DMAP, DIPEA | N-(isoquinolin-4-ylmethyl)amide |

Imine Formation: The reaction of isoquinolin-4-ylmethanamine (B1590660) with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. redalyc.orgunsri.ac.id This condensation reaction is reversible and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of this intermediate yields the C=N double bond of the imine. nih.gov To drive the reaction to completion, water is often removed from the reaction mixture. redalyc.org

| Imine Synthesis | Carbonyl Compound | Catalyst | Conditions | Product Type |

| Condensation | Aldehyde (R-CHO) | Acid (e.g., Acetic Acid) | Reflux in Ethanol, Water removal | N-(isoquinolin-4-ylmethyl)imine |

| Condensation | Ketone (R₂C=O) | Acid (e.g., Acetic Acid) | Reflux in Ethanol, Water removal | N-(isoquinolin-4-ylmethyl)imine |

Isoquinoline (B145761) Ring Functionalization

The isoquinoline ring system can undergo functionalization through various aromatic substitution and coupling reactions. The reactivity is influenced by the electron-withdrawing nature of the ring nitrogen and the directing effects of the aminomethyl substituent.

Electrophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (SₑAr) on the isoquinoline nucleus is generally less facile than on benzene (B151609) due to the deactivating effect of the pyridine ring. imperial.ac.uk Consequently, these reactions typically require harsher conditions. wikipedia.orgmasterorganicchemistry.com Substitution occurs preferentially on the more electron-rich benzenoid ring (positions 5, 6, 7, and 8) rather than the electron-deficient pyridinoid ring. imperial.ac.uk The primary sites of substitution are positions 5 and 8, which are electronically favored as they allow for the formation of the most stable Wheland intermediates. imperial.ac.ukiust.ac.ir

The C4-aminomethyl group, being an alkyl group with a heteroatom, is generally considered an activating, ortho-, para-director. wikipedia.orglibretexts.org However, under the strongly acidic conditions often required for SₑAr (e.g., nitration, sulfonation), the amine is protonated to form an ammonium salt (-CH₂NH₃⁺). This protonated group acts as a deactivating, meta-director. Therefore, the regiochemical outcome can be complex and dependent on the specific reaction conditions. For example, nitration with nitric acid and sulfuric acid would be expected to introduce a nitro group at the C5 or C8 position. libretexts.org

| SₑAr Reaction | Reagent | Catalyst | Expected Major Product Position(s) |

| Nitration | HNO₃ | H₂SO₄ | 5-Nitro and 8-Nitro |

| Halogenation | Br₂ | FeBr₃ | 5-Bromo and 8-Bromo |

| Sulfonation | SO₃ | H₂SO₄ | 5-Sulfonic acid and 8-Sulfonic acid |

Nucleophilic Aromatic Substitution on Substituted Isoquinolines

The isoquinoline ring is inherently electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr), particularly on the pyridinoid ring. wikipedia.org This reactivity is enhanced by the presence of electron-withdrawing groups. chemistrysteps.com In the absence of activating groups, SₙAr reactions on isoquinoline itself, such as the Chichibabin reaction (amination with sodium amide), preferentially occur at the C1 position. wikipedia.org This is because nucleophilic attack at C1 generates a resonance-stabilized anionic intermediate (a Meisenheimer-like complex) where the negative charge is effectively delocalized onto the electronegative nitrogen atom. quora.comquimicaorganica.org

For derivatization of isoquinolin-4-ylmethanamine, a precursor with a good leaving group (e.g., a halogen) at a reactive position (like C1) would be required. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form the stabilized intermediate, followed by the departure of the leaving group to restore aromaticity. chemistrysteps.comnih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and have been applied to isoquinoline systems. rsc.orgacs.orgmdpi.comacs.orgrsc.org

Sonogashira Coupling: This reaction creates a C-C bond between an aryl or vinyl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org To apply this to the isoquinoline scaffold, a halogenated derivative (e.g., 1-chloro or 5-bromoisoquinoline) would be coupled with a desired alkyne. The reaction is tolerant of many functional groups and proceeds under relatively mild conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orglibretexts.org This reaction offers two distinct derivatization pathways for isoquinolin-4-ylmethanamine.

As the Amine Component: Isoquinolin-4-ylmethanamine itself can be used as the amine partner to couple with various aryl or heteroaryl halides, leading to N-aryl derivatives. wikipedia.org

As the Aryl Component: A halogenated isoquinoline precursor could be coupled with a wide range of primary or secondary amines to introduce diverse amino functionalities onto the isoquinoline ring. beilstein-journals.org

These reactions typically employ a palladium source (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu). beilstein-journals.org

| Coupling Reaction | Isoquinoline Substrate | Coupling Partner | Catalyst/Ligand/Base (Example) | Product Type |

| Sonogashira | 5-Bromo-isoquinoline derivative | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 5-Alkynyl-isoquinoline derivative |

| Buchwald-Hartwig | Isoquinolin-4-ylmethanamine | Aryl Bromide (Ar-Br) | Pd(OAc)₂ / X-Phos / KOt-Bu | N-Aryl-isoquinolin-4-ylmethanamine |

| Buchwald-Hartwig | 5-Bromo-isoquinoline derivative | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOt-Bu | 5-Amino-isoquinoline derivative |

Development of Novel Isoquinoline-Containing Scaffolds

The isoquinoline framework is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Isoquinolin-4-ylmethanamine hydrochloride serves as a versatile starting material, or building block, for the development of more complex, novel scaffolds. The primary site for its chemical modification is the aminomethyl group at the C-4 position. This reactive primary amine allows for a variety of chemical transformations, enabling the construction of new heterocyclic rings fused to or appended from the isoquinoline core, thereby expanding the chemical space for drug discovery.

Key derivatization strategies involve leveraging the nucleophilicity of the amine to react with various electrophiles. These reactions range from simple acylations and sulfonations to more complex multi-step cyclocondensation reactions that build entirely new ring systems.

One of the most significant applications of isoquinolin-4-ylmethanamine in scaffold development is in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These scaffolds are of high interest as they are known to act as inhibitors for various protein kinases. The synthesis of a 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold from isoquinolin-4-ylmethanamine represents a sophisticated approach to creating novel molecular architectures.

The general synthetic strategy involves a multi-step sequence. Initially, the primary amine of isoquinolin-4-ylmethanamine is transformed into a hydrazine (B178648) derivative. This key intermediate, isoquinolin-4-ylmethylhydrazine, is then subjected to cyclocondensation with a suitable three-carbon precursor containing cyano groups, such as ethoxymethylenemalononitrile. This step constructs the aminopyrazole carbonitrile core. The final pyrimidine (B1678525) ring is then annulated onto the pyrazole (B372694) ring by heating with a one-carbon source like formamide, leading to the desired tricyclic pyrazolo[3,4-d]pyrimidine scaffold.

This synthetic pathway highlights the utility of isoquinolin-4-ylmethanamine as a foundational element for constructing complex, polycyclic systems with potential therapeutic applications. The following table outlines the key steps and reagents in this transformation.

| Step | Starting Material | Key Reagents | Intermediate/Product | Reaction Type | Purpose |

|---|---|---|---|---|---|

| 1 | Isoquinolin-4-ylmethanamine | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | Isoquinolin-4-ylmethylhydrazine | Diazotization & Reduction | Formation of the key hydrazine intermediate. |

| 2 | Isoquinolin-4-ylmethylhydrazine | Ethoxymethylenemalononitrile | 5-Amino-1-(isoquinolin-4-ylmethyl)-1H-pyrazole-4-carbonitrile | Cyclocondensation | Construction of the aminopyrazole ring. |

| 3 | 5-Amino-1-(isoquinolin-4-ylmethyl)-1H-pyrazole-4-carbonitrile | Formamide (HCONH₂) | 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | Annulation/Cyclization | Formation of the final fused pyrimidine ring. |

Beyond complex cyclizations, the primary amine of isoquinolin-4-ylmethanamine allows for the straightforward synthesis of a diverse library of amide and sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). By reacting isoquinolin-4-ylmethanamine with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids, researchers can introduce a wide range of functional groups, probing the effects of steric and electronic properties on biological activity.

The following table summarizes these common derivatization reactions.

| Reaction Type | Reactant | General Conditions | Resulting Scaffold/Derivative |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) | N-(Isoquinolin-4-ylmethyl)amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Pyridine), Aprotic Solvent (e.g., DCM) | N-(Isoquinolin-4-ylmethyl)sulfonamide |

| Reductive Amination | Aldehyde (R-CHO) or Ketone (R₂CO) | Reducing agent (e.g., NaBH(OAc)₃), Acid catalyst | Secondary or Tertiary Amine Derivative |

| Urea Formation | Isocyanate (R-NCO) | Aprotic Solvent (e.g., THF, DCM) | N'-(Substituted)-N-(isoquinolin-4-ylmethyl)urea |

These derivatization and scaffold-building strategies underscore the importance of this compound as a key building block in synthetic and medicinal chemistry, providing access to a wide array of novel and potentially bioactive molecules.

Computational Chemistry and Cheminformatics for Isoquinolin 4 Ylmethanamine Hydrochloride

Quantum Chemical Calculations for Molecular Properties and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular properties, and reactivity of chemical compounds. For isoquinoline (B145761) and its derivatives, DFT has been employed to understand their fundamental characteristics. figshare.comresearchgate.net

Studies on the parent isoquinoline molecule using the B3LYP technique with a 6-311++G(d, p) basis set have revealed key electronic and structural parameters. figshare.com These calculations provide insights into the molecule's stability and reactivity. For instance, the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. figshare.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

In one study, the HOMO and LUMO energies for isoquinoline were calculated to be -5.581 eV and 1.801 eV, respectively, resulting in an energy gap of 3.78 eV. figshare.com This information is crucial for predicting how Isoquinolin-4-ylmethanamine (B1590660) hydrochloride might interact with biological targets. The introduction of the methanamine hydrochloride group at the 4-position of the isoquinoline ring is expected to alter the electron distribution and, consequently, the HOMO-LUMO gap, influencing its reactivity.

Table 1: Calculated Molecular Properties of Isoquinoline

| Property | Value |

| HOMO Energy | -5.581 eV |

| LUMO Energy | 1.801 eV |

| HOMO-LUMO Gap | 3.78 eV |

| Dipole Moment | 2.004 D |

| Electron Polarizability | 1.89 |

| Chemical Hardness | 0.529 |

Data sourced from a computational and experimental examination of isoquinoline using DFT. figshare.com

These quantum chemical descriptors provide a foundational understanding of the intrinsic properties of the isoquinoline scaffold, which can be extrapolated to its derivatives like Isoquinolin-4-ylmethanamine hydrochloride to guide further experimental and computational investigations.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is pivotal in understanding ligand-protein interactions and is widely used in structure-based drug design. researchgate.net Studies on various isoquinoline derivatives have demonstrated their potential to interact with a range of biological targets.

For instance, docking simulations of dihydroisoquinoline derivatives into the active site of microsomal leucine (B10760876) aminopeptidase (B13392206) (LAP), a cancer-related enzyme, have revealed key binding interactions. nih.gov These studies showed that the isoquinoline scaffold could form hydrogen bonds with amino acid residues like Gly362 and coordinate with zinc ions within the enzyme's active site, which is considered crucial for inhibitory activity. nih.gov

The binding of isoquinoline alkaloids to functional proteins like serum albumins and hemoglobin has also been investigated. nih.gov These interactions are vital for the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. Molecular docking can elucidate the specific binding sites and the nature of the interactions, which are often a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

In the context of this compound, molecular docking could be employed to predict its binding mode within the active site of a specific target protein. The methanamine group at the 4-position can potentially act as a hydrogen bond donor, forming crucial interactions with the protein's backbone or side-chain residues. The isoquinoline ring itself can participate in π-π stacking or hydrophobic interactions.

Table 2: Key Interactions of Isoquinoline Derivatives with Protein Targets

| Derivative Class | Protein Target | Key Interacting Residues/Features |

| Dihydroisoquinolines | Leucine Aminopeptidase (LAP) | Gly362, Zinc ions |

| Isoquinoline Alkaloids | Serum Albumins | Sudlow's site I and site II |

| Isoquinoline Alkaloids | Hemoglobin | Hydrophobic regions near the central cavity |

This table summarizes findings from molecular docking studies on various isoquinoline derivatives. nih.govnih.gov

By performing docking studies with potential protein targets, researchers can gain valuable insights into the binding affinity and selectivity of this compound, guiding the design of more potent and specific inhibitors.

Pharmacophore Modeling and Virtual Screening for Target Identification

Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. dergipark.org.tr A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to be active against the target of interest, a process known as virtual screening. dovepress.com

For isoquinoline and its derivatives, pharmacophore models have been developed to identify novel inhibitors for various targets. A study on isoquinoline and benzimidazole (B57391) derivatives as C-RAF inhibitors generated a five-point pharmacophore hypothesis (AADHR.719) which included two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic group (H), and one aromatic ring (R). scispace.com This model was then used to build a statistically significant 3D-QSAR model and to guide molecular docking studies. scispace.com

Virtual screening of large compound libraries using a pharmacophore model can significantly reduce the time and cost of identifying new lead compounds. The process involves generating multiple conformations for each molecule in the database and then fitting them to the pharmacophore query. unina.it Molecules that match the pharmacophore features are selected as "hits" for further investigation.

In the case of this compound, a pharmacophore model could be developed based on its structure and known active analogs. The key features would likely include the aromatic rings of the isoquinoline core, the nitrogen atom as a potential hydrogen bond acceptor, and the primary amine of the methanamine group as a hydrogen bond donor. This model could then be used to screen libraries of compounds to identify novel molecules with similar features and potential biological activity.

Molecular Dynamics Simulations to Understand Binding Kinetics and Conformational Changes

MD simulations can be used to study the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a solvated environment, researchers can observe the fluctuations of the ligand in the binding pocket and the conformational changes in the protein. youtube.com These simulations can help to refine the binding pose and identify key interactions that are maintained over time.

Furthermore, MD simulations can provide insights into the binding and unbinding pathways of a ligand, which are crucial for understanding its residence time at the target. A longer residence time can often lead to a more sustained therapeutic effect. By simulating the dissociation of a ligand from its binding site, it is possible to identify the energetic barriers and intermediate states involved in the unbinding process.

For this compound, MD simulations could be used to:

Assess the stability of its docked pose in a target protein.

Investigate the role of water molecules in mediating ligand-protein interactions.

Predict the conformational changes induced in the protein upon binding.

Estimate the binding free energy and residence time.

These simulations would provide a more dynamic and realistic picture of the interaction between this compound and its biological target, complementing the static information obtained from molecular docking.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are then used to predict the activity of new, unsynthesized compounds. nih.gov Cheminformatics analysis involves the use of computational tools to store, retrieve, analyze, and model chemical information.

Several QSAR studies have been conducted on isoquinoline derivatives to understand the structural requirements for their biological activities. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to a series of pyrimido-isoquinolin-quinone derivatives with antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These studies generated robust models that explained the structure-activity relationship in terms of steric, electronic, and hydrogen-bond acceptor properties. nih.gov

In another study, QSAR modeling was performed on isoquinoline derivatives with inhibitory activity against the AKR1C3 enzyme, which is implicated in prostate cancer. japsonline.com This study utilized MoRSE (Molecular Representation of Structure-property relationships) descriptors to develop a predictive QSAR model. japsonline.com

Table 3: Statistical Parameters of a 3D-QSAR Model for Pyrimido-Isoquinolin-Quinone Derivatives

| Model | q² (cross-validation coefficient) | r² (regression coefficient) |

| CoMFA | 0.660 | 0.938 |

| CoMSIA | 0.596 | 0.895 |

Data from a 3D-QSAR study on pyrimido-isoquinolin-quinone compounds. nih.gov

For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activity against a specific target. By calculating a variety of molecular descriptors for these compounds, a predictive model could be developed. This model would be invaluable for designing new derivatives of this compound with optimized activity.

Cheminformatics tools would be essential throughout this process for managing the chemical data, calculating descriptors, and building and validating the QSAR models.

Advanced Analytical Methodologies for Isoquinolin 4 Ylmethanamine Hydrochloride Research

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its ability to separate, identify, and quantify components in a mixture. wjpmr.com The development of robust HPLC methods is essential for the analysis of Active Pharmaceutical Ingredients (APIs) and their formulations, allowing for the determination of purity, the characterization of impurities, and stability testing. mdpi.com Method development involves a systematic optimization of chromatographic conditions, including the choice of stationary phase (column), mobile phase composition, flow rate, and detector settings, to achieve the desired separation. wjpmr.comrjptonline.org

Reversed-Phase HPLC Method Optimization for Purity and Content

Reversed-Phase HPLC (RP-HPLC) is the most widely used mode in pharmaceutical analysis due to its applicability to a broad range of non-polar and moderately polar compounds. mdpi.com In this technique, a non-polar stationary phase (commonly C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comrjpbcs.com

For the quantitative analysis of the polar compound isoquinolin-4-ylmethanamine (B1590660) hydrochloride, method optimization focuses on achieving a symmetrical peak shape, adequate retention, and resolution from any process-related impurities. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier. rjpbcs.comresearchgate.net The pH of the buffer is a critical parameter for ionizable compounds, as it affects retention time and peak shape. gyanvihar.org Gradient elution, where the mobile phase composition is changed during the run, is often employed to effectively separate compounds with different polarities. gyanvihar.orgnih.gov

Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is specific, accurate, precise, linear, and robust. rjptonline.orgmedcraveonline.com The validation process confirms that the analytical method is suitable for its intended purpose. science.gov

Table 1: Illustrative Validation Parameters for a Purity and Content RP-HPLC Method This table presents hypothetical data for illustrative purposes.

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.5% - 100.8% | 98.0% - 102.0% |

| Precision (RSD) | ||

| - Repeatability | 0.65% | ≤ 1.0% |

| - Intermediate Precision | 0.88% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.01 µg/mL | Reportable |

| Limit of Quantitation (LOQ) | 0.03 µg/mL | Reportable |

Chiral HPLC for Enantiomeric Purity Assessment

Chirality is a critical aspect of pharmaceutical science, as different enantiomers (mirror-image isomers) of a drug can exhibit distinct pharmacological and toxicological profiles. learnaboutpharma.com Consequently, regulatory agencies often require that chiral drugs be sold in their single, more effective isomeric form. rjptonline.org Chiral HPLC is a specialized technique designed to separate and quantify enantiomers. learnaboutpharma.com This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. learnaboutpharma.com

If isoquinolin-4-ylmethanamine hydrochloride is synthesized in a way that could produce enantiomers, or if it is used as a chiral building block, assessing its enantiomeric purity is essential. The development of a chiral HPLC method would involve screening various types of CSPs, such as those based on polysaccharides (cellulose or amylose), proteins, or macrocyclic antibiotics. learnaboutpharma.com The mobile phase, often a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. nih.gov Validation of the method ensures it can accurately quantify the undesired enantiomer, even at very low levels. nih.gov

Table 2: Example Chromatographic Data for Chiral Separation This table presents hypothetical data for illustrative purposes.

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (R)-enantiomer | 8.54 | 99.92 |

| (S)-enantiomer | 10.21 | 0.08 |

| Resolution (Rs) | 2.1 | ≥ 1.5 |

UHPLC Method Development for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in resolution, sensitivity, and speed of analysis. nih.gov The smaller particle size leads to higher separation efficiency, allowing for the use of shorter columns and higher flow rates without sacrificing resolution, which dramatically reduces analysis times and solvent consumption. nih.gov

Developing a UHPLC method for this compound would be advantageous for in-process control and high-throughput screening applications. The transition from an HPLC to a UHPLC method involves careful selection of a sub-2 µm particle column and optimization of the gradient and flow rate to leverage the increased efficiency. nih.gov The resulting method can provide a more detailed impurity profile in a fraction of the time required by a standard HPLC method.

Table 3: Comparison of Conventional HPLC and UHPLC Methods This table presents hypothetical data for illustrative purposes.

| Parameter | HPLC Method | UHPLC Method |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Run Time | 25 min | 5 min |

| Resolution (critical pair) | 1.8 | 2.5 |

| Solvent Consumption | ~25 mL | ~2.5 mL |

Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of chemical compounds. When synthesizing this compound, process-related impurities or unexpected byproducts can form. Identifying these unknown structures is critical for process optimization and safety assessment. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. pitt.edu While one-dimensional (1D) NMR provides essential information, two-dimensional (2D) NMR experiments reveal correlations between nuclei, which is invaluable for assembling complex molecular structures. pitt.edujasco.com.br

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out spin systems within the molecule. jasco.com.br

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to. This is fundamental for assigning carbon signals in the ¹³C NMR spectrum. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different fragments of a molecule. ethz.ch

For a reaction product related to this compound, these techniques would be used to confirm the core isoquinoline (B145761) structure, verify the position and integrity of the methanamine side chain, and identify the structure of any modifications or additions that may have occurred during the reaction. jasco.com.br

Table 4: Expected HSQC Correlations for this compound This table presents hypothetical chemical shifts for illustrative purposes.

| Proton Signal (¹H δ, ppm) | Correlated Carbon (¹³C δ, ppm) | Assignment |

|---|---|---|

| 8.95 | 152.0 | C1-H |

| 7.80 | 135.5 | C3-H |

| 4.10 | 45.2 | CH₂ (methanamine) |

| 7.65 | 128.8 | C5-H |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. umb.edu This precision allows for the determination of the elemental formula of a compound, as the measured mass can be distinguished from other potential formulas with the same nominal mass. umb.edunih.gov

In the context of this compound research, HRMS is used to confirm the identity of the final product by matching its measured accurate mass to the calculated theoretical mass. It is also a critical tool for identifying unknown impurities or reaction byproducts. nih.gov By providing the elemental formula of an unknown, HRMS significantly narrows down the number of possible structures, which can then be definitively elucidated in combination with NMR data. Tandem mass spectrometry (MS/MS), where ions are fragmented and their product ions analyzed, can provide further structural information about the connectivity of the molecule. researchgate.netepa.gov

Table 5: HRMS Data for Target Compound and a Hypothetical Impurity This table presents hypothetical data for illustrative purposes.

| Compound | Elemental Formula | Calculated Exact Mass (M+H)⁺ | Measured Exact Mass (M+H)⁺ | Mass Error (ppm) |

|---|---|---|---|---|

| Target Compound | C₁₀H₁₁N₂ | 159.0917 | 159.0915 | -1.3 |

| Hypothetical Oxidation Product | C₁₀H₁₁N₂O | 175.0866 | 175.0869 | +1.7 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, this technique is indispensable for determining its precise solid-state structure and, if chiral, its absolute configuration. The process involves crystallizing the compound and then bombarding the crystal with X-rays. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

This analysis provides an unambiguous confirmation of the molecular structure, including the stereochemistry at any chiral centers. The data generated are crucial for understanding intermolecular interactions, such as hydrogen bonding and crystal packing, which influence the compound's physical properties like solubility, stability, and melting point.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₁ClN₂ |

| Formula Weight | 194.66 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 98.45 |

| Volume (ų) | 1021.5 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.265 |

Method Validation Parameters in Analytical Research

Analytical method validation is a critical process in pharmaceutical research that demonstrates the suitability of a testing procedure for its intended purpose. pharmaguideline.com Following guidelines from the International Council for Harmonisation (ICH), validation ensures that the analytical method for this compound is reliable, reproducible, and accurate. europa.eu The validation process encompasses several key parameters that collectively define the method's performance and limitations. pharmtech.comdemarcheiso17025.com

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.de Selectivity is often used to describe the method's ability to differentiate and quantify the analyte from other substances. iupac.orgresearchgate.net

For an HPLC method developed for this compound, specificity is demonstrated by showing that there is no interference at the retention time of the main peak from potential impurities or excipients. This is often confirmed by analyzing placebo samples and samples subjected to forced degradation studies. The method should be able to separate the main compound from all resulting degradation products. loesungsfabrik.degmpua.com

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

To establish linearity for an assay of this compound, a minimum of five concentrations are typically prepared, spanning 80% to 120% of the target concentration. europa.eunpra.gov.my For impurity analysis, the range would extend from the reporting threshold to 120% of the impurity's specification limit. gmpua.com The data are evaluated by linear regression analysis, with the correlation coefficient (r²) and y-intercept being key indicators of acceptable linearity. gmpua.compharmaguideline.com

Table 2: Example Linearity Data for this compound Assay

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 80 | 801500 |

| 90 | 902100 |

| 100 | 1001500 |

| 110 | 1103000 |

| 120 | 1202500 |

| Linear Regression Results | |

| Slope | 10025 |

| Y-Intercept | 500 |

| Correlation Coefficient (r²) | 0.9999 |

Accuracy and Precision

Accuracy denotes the closeness of test results obtained by the method to the true value. It is often determined through recovery studies by adding known amounts of the analyte (spiking) to a placebo mixture and calculating the percentage of the analyte recovered. pharmaguideline.comfda.gov

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov It is typically evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

Intermediate Precision: Within-laboratory variations, such as different days, analysts, or equipment. pharmaguideline.com

Reproducibility: Precision between different laboratories (inter-laboratory precision). pharmaguideline.com

Precision is expressed as the relative standard deviation (RSD) of a series of measurements. researcher.lifeyoutube.com

Table 3: Hypothetical Accuracy and Precision Data

| Spike Level | Accuracy (% Recovery) | Precision (% RSD) - Repeatability |

|---|---|---|

| 80% | 99.5% | 0.8% |

| 100% | 100.2% | 0.6% |

| 120% | 99.8% | 0.7% |

Robustness and Ruggedness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage. europa.eupharmaguideline.com For an HPLC method, these variations might include changes in mobile phase pH, mobile phase composition, column temperature, and flow rate. pharmaguideline.com

Ruggedness is the degree of reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and reagent lots. It reflects the method's resistance to external influences. pharmaguideline.comut.ee Both parameters are crucial for ensuring that the method can be successfully transferred and implemented in different settings. researchgate.netnih.gov

Impurity Profiling and Degradation Product Analysis in Research Samples

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. chemass.simedwinpublishers.comnih.gov These impurities can originate from the synthesis process, degradation of the final product, or interactions during formulation and storage. medwinpublishers.combiomedres.us Regulatory guidelines require that impurities above a certain threshold (typically 0.1%) be identified. nih.gov

For this compound, this process involves forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products. researchgate.netnih.gov These studies help to establish the compound's intrinsic stability and develop stability-indicating analytical methods. researchgate.net Techniques like liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the structures of these unknown impurities and degradants. nih.govnih.gov

Table 4: Potential Degradation Products of this compound from Forced Degradation Studies

| Stress Condition | Potential Degradation Product | Formation Pathway |

|---|---|---|

| Acid Hydrolysis | Isoquinolin-4-carbaldehyde | Hydrolysis of the amine group |

| Base Hydrolysis | Isoquinolin-4-carbaldehyde | Hydrolysis of the amine group |

| Oxidation (H₂O₂) | Isoquinoline-4-carboxylic acid | Oxidation of the aminomethyl group |

| Photolytic (UV Light) | Dimerization products | Photochemical reaction |

| Thermal | Unspecified thermal degradants | Thermal decomposition |

Role in Chemical Biology and Drug Discovery Research Non Clinical Applications

Utilization as Chemical Probes for Biological Target Validation

Chemical probes are indispensable tools for dissecting biological pathways and validating the function of potential drug targets. nih.govh1.co An ideal chemical probe is a small molecule that is potent, selective, and has a known mechanism of action, enabling the modulation of a specific protein in a cellular or in vivo context. escholarship.org The development of such probes is a critical step in the early stages of drug discovery, providing a means to link a molecular target to a biological outcome. nih.gov

While specific instances of isoquinolin-4-ylmethanamine (B1590660) hydrochloride as a validated chemical probe are not extensively documented in publicly available literature, its structural framework is present in molecules designed for such purposes. The isoquinoline (B145761) scaffold is a well-established pharmacophore found in numerous bioactive compounds. Derivatives of this scaffold can be tailored to interact with specific biological targets. For instance, PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein, represent an advanced class of chemical probes. rsc.org The design of such molecules often incorporates a ligand that binds to the protein of interest. Given the diverse biological activities of isoquinoline derivatives, it is conceivable that a molecule like isoquinolin-4-ylmethanamine could be elaborated into a chemical probe for a novel biological target.

The process of target validation often involves demonstrating that modulation of the target with a small molecule leads to a desired phenotypic change. escholarship.org The primary amine of isoquinolin-4-ylmethanamine provides a convenient attachment point for reporter tags, such as fluorescent dyes or biotin (B1667282), which can be used to visualize the localization of the compound within a cell or to identify its binding partners through affinity-based proteomics.

Scaffold Diversity and Library Synthesis for High-Throughput Screening

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active natural products and synthetic compounds. nih.gov This structural motif is frequently employed in the construction of compound libraries for high-throughput screening (HTS), a process that involves the rapid testing of thousands to millions of compounds to identify "hits" with activity against a specific biological target. ku.edu

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse and complex small molecules, thereby increasing the probability of discovering novel biological activities. researchgate.net The isoquinoline scaffold is an attractive starting point for DOS due to the numerous synthetic methods available for its modification. Isoquinolin-4-ylmethanamine hydrochloride, with its reactive primary amine, is a particularly useful building block for library synthesis. This amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide array of substituents, thus generating a library of compounds with diverse chemical properties.

The table below illustrates the potential for diversification starting from isoquinolin-4-ylmethanamine.

| Reagent Class | Reaction Type | Resulting Functional Group | Potential for Diversity |

| Acyl Chlorides | Acylation | Amide | High (diverse acyl chlorides available) |

| Aldehydes/Ketones | Reductive Amination | Secondary/Tertiary Amine | Very High (diverse aldehydes/ketones available) |

| Isocyanates | Addition | Urea | High (diverse isocyanates available) |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide | High (diverse sulfonyl chlorides available) |

These libraries can then be screened in HTS campaigns to identify compounds with desired biological activities, such as enzyme inhibition or receptor modulation.

Prodrug Strategies and Chemical Delivery Systems (Mechanistic Study)

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical transformation. nih.govdntb.gov.ua Prodrug strategies are often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net The primary amine of isoquinolin-4-ylmethanamine makes it an ideal candidate for the application of prodrug strategies in a research context.

For mechanistic studies of chemical delivery systems, the amine group can be temporarily masked with a promoiety that alters the physicochemical properties of the molecule. acs.org For example, acylation of the amine with a lipophilic carboxylic acid would increase its membrane permeability, potentially facilitating its entry into cells. Once inside the cell, esterases could cleave the amide bond, releasing the active parent compound.

Conversely, to enhance aqueous solubility, the amine could be conjugated to a hydrophilic promoiety, such as a phosphate (B84403) or a polyethylene (B3416737) glycol (PEG) chain. nih.gov The cleavage of these promoieties in vivo would then liberate the parent drug. The study of how different promoieties affect the absorption, distribution, metabolism, and excretion (ADME) properties of isoquinolin-4-ylmethanamine can provide valuable insights into the design of effective prodrugs for other amine-containing drug candidates.

| Promoiety | Potential Advantage | Cleavage Mechanism |

| Lipophilic Acyl Group | Increased membrane permeability | Esterase/Amidase activity |

| Phosphate Group | Increased aqueous solubility | Phosphatase activity |

| Amino Acid | Targeted transport/Enzymatic cleavage | Peptidase activity |

| Polyethylene Glycol (PEG) | Increased solubility and half-life | Non-enzymatic or enzymatic cleavage |

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Applications

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds, starting with the screening of low-molecular-weight fragments (typically <300 Da). researchgate.net These fragments generally exhibit weak binding to the target protein, but their binding efficiency is often high. Hits from a fragment screen are then optimized into more potent leads by growing the fragment or by linking multiple fragments together. nih.gov

The isoquinoline moiety is a common fragment in FBDD campaigns. researchoutreach.org For instance, fragment-based screening has led to the discovery of 6-substituted isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a protein kinase. nih.gov In a similar vein, isoquinolin-4-ylmethanamine, as a small molecule, could be included in fragment libraries for screening against various biological targets. The 4-aminomethyl substituent provides a vector for fragment growth, allowing for the systematic exploration of the chemical space around the initial hit.

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core scaffold of a known active compound with a different, often isosteric, scaffold to identify novel compounds with similar biological activity but potentially improved properties. rsc.org The isoquinoline scaffold can be a result of a scaffold hopping exercise from other bicyclic heteroaromatic systems, or it can serve as the starting point for hopping to new scaffolds. For example, a novel series of 2-(quinolin-4-yloxy)acetamides with antimycobacterial activity was developed using a scaffold-hopping strategy from a known drug candidate. nih.govnih.gov The structural information gained from how isoquinolin-4-ylmethanamine or its derivatives bind to a target could inform the design of new scaffolds with improved potency, selectivity, or pharmacokinetic properties.

Applications in Material Science and Supramolecular Chemistry

While the primary focus of isoquinoline derivatives is in medicinal chemistry, their unique photophysical and self-assembly properties have led to their exploration in material science and supramolecular chemistry. Isoquinoline-based polymers have been investigated for their potential as conductive materials and sensors. nih.gov The ability to introduce functional groups onto the isoquinoline ring allows for the fine-tuning of the material's properties.

The primary amine of isoquinolin-4-ylmethanamine makes it a suitable monomer for polymerization reactions. For example, it could be reacted with diacyl chlorides to form polyamides or with diepoxides to form epoxy resins. The resulting polymers would incorporate the rigid and planar isoquinoline moiety into their backbone, which could impart interesting thermal, mechanical, or photophysical properties to the material.

In the realm of supramolecular chemistry, the isoquinoline nitrogen can act as a hydrogen bond acceptor, while the aminomethyl group can act as a hydrogen bond donor. This dual functionality allows for the formation of well-defined supramolecular assemblies through non-covalent interactions. For instance, ornithine-derived ligands have been studied for their supramolecular chemistry, where aromatic systems induce stacking interactions that are crucial in biological processes. mdpi.com Similarly, isoquinolin-4-ylmethanamine could be incorporated into more complex molecules designed to self-assemble into higher-order structures such as gels, liquid crystals, or nanotubes.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of isoquinoline (B145761) derivatives has historically relied on classic methods like the Bischler-Napieralski and Pictet-Spengler reactions. researchgate.net While foundational, these methods often require harsh conditions and are limited to electron-rich substrates. researchgate.net A significant research gap exists in developing more efficient, sustainable, and versatile methods for the synthesis of Isoquinolin-4-ylmethanamine (B1590660) hydrochloride and its analogs.

Exploration of these modern synthetic strategies would not only optimize the production of the parent compound but also facilitate the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Table 1: Comparison of Synthetic Methodologies for Isoquinoline Scaffolds

| Method | Description | Advantages | Potential Application for Isoquinolin-4-ylmethanamine hydrochloride |

| Traditional Methods (e.g., Pictet-Spengler, Bischler-Napieralski) | Relies on intramolecular electrophilic aromatic substitution to form the isoquinoline ring. researchgate.net | Well-established and reliable for certain substrates. | Baseline method for synthesis, but may lack efficiency and versatility for analog creation. |

| Transition-Metal-Catalyzed C-H Activation/Annulation | Uses catalysts (e.g., Rhodium, Palladium, Ruthenium) to directly functionalize C-H bonds, creating the isoquinoline ring system in a single step. ijpsjournal.comacs.orgnih.gov | High atom economy, broad functional group tolerance, allows for late-stage diversification. ijpsjournal.commdpi.com | Direct synthesis of highly substituted analogs; potential for regioselective functionalization at other positions on the ring. |

| Photoredox Catalysis | Utilizes visible light to initiate radical-mediated cyclizations and functionalizations under mild conditions. ijpsjournal.comrsc.org | Environmentally benign, operates at ambient temperature, offers unique reactivity pathways. | Green synthesis of the core structure or its derivatives, minimizing waste and energy consumption. |

| Domino/Cascade Reactions | A one-pot sequence where the product of one reaction is the substrate for the next, rapidly building molecular complexity. nih.govmdpi.com | High efficiency, reduces purification steps, saves time and resources. | Rapid assembly of complex analogs from simple starting materials. |

Deeper Mechanistic Understanding of Biological Interactions

While the broader class of isoquinoline alkaloids is known to possess a wide range of biological activities, including antimicrobial and anticancer effects, the specific molecular targets and mechanisms of action for this compound are not well understood. ijpsjournal.comrsc.org Isoquinolines are known to interact with various biological pathways, including the nuclear factor-κB and mitogen-activated protein kinase pathways, but specific protein interactions are often uncharacterized. nih.gov This lack of mechanistic clarity is a major gap that hinders rational drug design and optimization.

Future research must prioritize the elucidation of the compound's biological interactions at a molecular level. Advanced techniques in chemical biology and proteomics can be employed for target deconvolution. For instance, activity-based protein profiling (ABPP) and chemoproteomics could identify specific protein binding partners in a cellular context.

Furthermore, structural biology techniques such as X-ray crystallography and cryogenic electron microscopy (Cryo-EM) could provide high-resolution snapshots of the compound bound to its biological target. This structural information is invaluable for understanding the precise binding mode and the key interactions that drive its biological effects. Complementing these experimental approaches, computational methods like molecular docking and molecular dynamics simulations can predict and analyze binding interactions, helping to formulate testable hypotheses about the mechanism of action. nih.govfrontiersin.org A deeper understanding of these interactions will be crucial for optimizing the compound's potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

The traditional drug discovery process is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this landscape by accelerating the design and optimization of new therapeutic agents. mdpi.comjddtonline.inforesearchgate.net For this compound, a significant opportunity lies in leveraging AI/ML to explore its chemical space and predict the properties of novel derivatives.

De novo drug design algorithms can generate novel molecular structures based on the isoquinoline scaffold, optimized for predicted binding affinity to a specific target and desirable pharmacokinetic properties. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, built using ML, can predict the biological activity of newly designed compounds, allowing researchers to prioritize the synthesis of the most promising candidates. dovepress.com

Table 2: Applications of AI/ML in the Development of this compound Analogs

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generative models (e.g., GANs, VAEs) create novel molecules with desired properties based on the isoquinoline scaffold. ijsred.com | Rapidly generates diverse and patentable chemical entities optimized for a specific biological target. |

| Predictive ADMET Modeling | ML algorithms are trained on existing drug data to predict properties like solubility, permeability, metabolism, and toxicity. aurigeneservices.comnih.gov | Filters out compounds with poor pharmacokinetic or safety profiles early in the discovery process, saving time and resources. jddtonline.info |

| QSAR and Activity Prediction | Models the relationship between the chemical structure of derivatives and their biological activity to predict the potency of new compounds. mdpi.comdovepress.com | Prioritizes synthetic efforts on compounds most likely to be active, accelerating the hit-to-lead process. |

| Virtual High-Throughput Screening | AI-driven docking and scoring functions screen vast virtual libraries of compounds against a protein target to identify potential hits. jddtonline.info | Dramatically expands the scale and speed of screening compared to traditional experimental methods. |

| Protein Structure Prediction | Tools like AlphaFold can predict the 3D structure of a biological target when an experimental structure is unavailable. jddtonline.infonih.gov | Enables structure-based drug design for novel or difficult-to-crystallize protein targets. |

Development of Advanced Analytical Techniques for Complex Mixtures

The synthesis and metabolic fate of this compound can result in complex mixtures containing isomers, impurities, and metabolites. A significant research gap is the lack of sufficiently powerful analytical methods to separate and characterize these closely related compounds. nih.gov Standard analytical techniques like HPLC and GC-MS may not provide the necessary resolution or sensitivity to deal with such complexity. asdlib.org

Future work should focus on the implementation of advanced, multidimensional separation techniques. yorku.ca Coupling liquid chromatography with ion mobility spectrometry-mass spectrometry (IMS-MS), for example, adds another dimension of separation based on the ion's size, shape, and charge. nih.govresearchgate.netnih.gov This is particularly powerful for distinguishing between isomers that are inseparable by chromatography and have identical masses. youtube.com Techniques like comprehensive two-dimensional liquid chromatography (LCxLC) also offer vastly increased peak capacity for resolving highly complex samples. researchgate.net The development and validation of such advanced analytical methods are essential for robust quality control during synthesis and for detailed pharmacokinetic and metabolism studies. researchgate.net

Potential for Derivatization towards New Chemical Biology Tools

The this compound structure possesses a primary amine group, which serves as a versatile chemical handle for derivatization. This feature presents a largely unexplored opportunity to develop novel chemical biology tools to probe biological systems.

The primary amine can be readily modified using a variety of well-established bioconjugation chemistries. This allows for the attachment of functional tags, transforming the parent molecule into a sophisticated probe. For example:

Fluorescent Probes: Attaching a fluorophore would allow for the visualization of the compound's subcellular localization and dynamics within living cells using fluorescence microscopy.

Affinity-Based Probes: Conjugating a biotin (B1667282) tag would enable the identification of the compound's protein targets through affinity purification followed by mass spectrometry.

Photo-affinity Probes: Incorporating a photo-activatable crosslinking group would allow for the covalent labeling of binding partners upon UV irradiation, providing a powerful tool for mapping direct binding interactions within a complex biological milieu.

Developing a suite of such chemical tools would be instrumental in closing the knowledge gap regarding the compound's mechanism of action and could uncover new biological functions and therapeutic applications for the isoquinoline scaffold. nih.govrsc.org

Q & A

Q. What are the critical considerations for synthesizing Isoquinolin-4-ylmethanamine hydrochloride with high purity?

Synthesis requires meticulous control of reaction conditions (e.g., temperature, solvent selection, and stoichiometry) to minimize by-products. For isoquinoline derivatives, cyclization reactions often employ catalysts like Pd or Cu to enhance regioselectivity . Post-synthesis purification via recrystallization or column chromatography is essential, with HPLC or NMR (¹H/¹³C) used to confirm purity (>98%) and structural integrity . Safety protocols, including glovebox use and fume hoods, are critical due to the compound’s potential reactivity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

Stability studies should follow accelerated degradation protocols (e.g., ICH guidelines):

- Thermal stability : Analyze via thermogravimetric analysis (TGA) at 25–100°C.

- Photostability : Expose to UV-Vis light (e.g., 365 nm) and monitor decomposition via LC-MS.